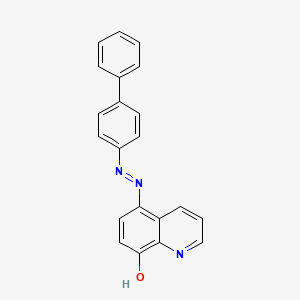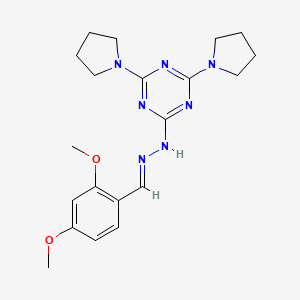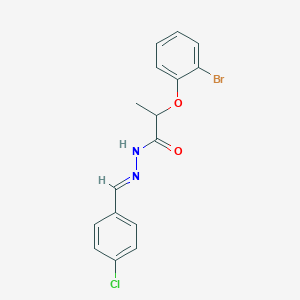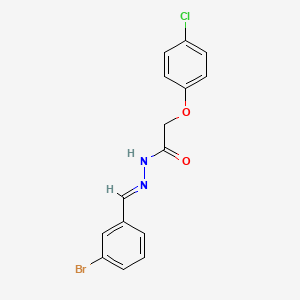
4-(dimethylamino)benzaldehyde 1,2-ethanediyl(methylhydrazone)
Vue d'ensemble
Description
4-(Dimethylamino)benzaldehyde 1,2-ethanediyl(methylhydrazone) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly known as DMABN-ME and is a hydrazone derivative of 4-(dimethylamino)benzaldehyde.
Mécanisme D'action
DMABN-ME acts as a fluorescent probe by reacting with ROS to form a highly fluorescent compound. The mechanism of action involves the oxidation of DMABN-ME by ROS to form a highly fluorescent compound that emits light in the visible range. DMABN-ME has also been shown to induce apoptosis in cancer cells through the activation of the caspase pathway.
Biochemical and Physiological Effects:
DMABN-ME has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell death in cancer cells, inhibit the proliferation of cancer cells, and reduce the levels of ROS in living cells. DMABN-ME has also been shown to have antioxidant properties, which makes it useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DMABN-ME has several advantages for use in lab experiments. It is highly sensitive and specific for the detection of ROS in living cells, making it a valuable tool for studying oxidative stress-related diseases. DMABN-ME is also easy to use and can be readily synthesized in the lab. However, DMABN-ME has some limitations, including its potential toxicity and the need for specialized equipment for fluorescence microscopy.
Orientations Futures
DMABN-ME has several potential future directions for research. One promising area of research is the development of DMABN-ME analogs with improved properties, such as increased sensitivity and reduced toxicity. Another potential area of research is the application of DMABN-ME in the field of neurodegenerative diseases, where it can be used to study the role of oxidative stress in disease progression. Finally, DMABN-ME can be used in the development of new anticancer agents with improved efficacy and reduced toxicity.
Conclusion:
DMABN-ME is a promising compound that has potential applications in various scientific fields. Its unique properties, including its fluorescence and antioxidant properties, make it a valuable tool for studying oxidative stress-related diseases and developing new anticancer agents. Future research on DMABN-ME and its analogs will undoubtedly lead to new insights into the mechanisms of disease and the development of new therapies.
Applications De Recherche Scientifique
DMABN-ME has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of DMABN-ME is in the field of fluorescence microscopy, where it is used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. DMABN-ME has also been shown to have potential applications in the field of cancer research, where it can be used as a potential anticancer agent.
Propriétés
IUPAC Name |
N,N'-bis[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N,N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6/c1-25(2)21-11-7-19(8-12-21)17-23-27(5)15-16-28(6)24-18-20-9-13-22(14-10-20)26(3)4/h7-14,17-18H,15-16H2,1-6H3/b23-17+,24-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMSBPGDLMGFGN-GJHDBBOXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN(C)CCN(C)N=CC2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=C(C=C1)/C=N/N(CCN(/N=C/C2=CC=C(C=C2)N(C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3,4-dimethoxyphenyl)-N-[(4-morpholinylamino)carbonothioyl]acrylamide](/img/structure/B3861031.png)



![N'-(3-chloro-4-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3861073.png)
![ethyl 2-[4-(benzyloxy)-3-methoxybenzylidene]-7-(4-methoxyphenyl)-5-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3861075.png)

![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B3861087.png)
![6,7-dimethoxy-N-[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B3861097.png)


![2-[(4-methylphenyl)amino]-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B3861106.png)
![N'-[1-(4-aminophenyl)ethylidene]-5-bromo-2-furohydrazide](/img/structure/B3861117.png)
